4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with piperidine under basic conditions.
Methoxypyrimidine Attachment: The methoxypyrimidine moiety can be attached through an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with a methoxypyrimidine halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline core can undergo oxidation reactions, typically forming quinoline N-oxides.
Reduction: Reduction of the quinoline core can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxypyrimidine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) are typical.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the quinoline and pyrimidine moieties is particularly significant due to their known biological activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism of action of 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the piperidine and pyrimidine moieties can interact with protein targets, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonylbenzonitrile
- 4-{4-[(6-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol
Uniqueness
Compared to similar compounds, 4-{4-[(5-methoxypyrimid
Properties
IUPAC Name |
4-[4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-27-14-11-21-20(22-12-14)28-13-6-8-24(9-7-13)19(26)16-10-18(25)23-17-5-3-2-4-15(16)17/h2-5,10-13H,6-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPOQIUUXYOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.